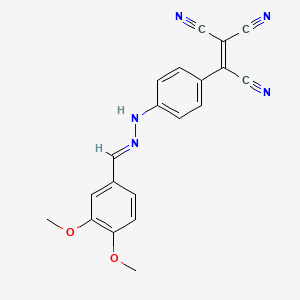
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of veratraldehyde, which is widely used as a flavorant and odorant due to its pleasant woody fragrance . The addition of the p-(tricyanovinyl)phenyl)hydrazone group enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone typically involves the reaction of veratraldehyde with p-(tricyanovinyl)phenyl)hydrazine. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazone bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium dichromate for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives. These products have significant applications in the pharmaceutical and chemical industries .
Aplicaciones Científicas De Investigación
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrazone bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of specific enzymes or the activation of signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone include other hydrazone derivatives such as:
- Benzaldehyde hydrazone
- Acetophenone hydrazone
- Salicylaldehyde hydrazone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the veratraldehyde and p-(tricyanovinyl)phenyl)hydrazone groups.
Propiedades
Número CAS |
73664-54-7 |
|---|---|
Fórmula molecular |
C20H15N5O2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[4-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C20H15N5O2/c1-26-19-8-3-14(9-20(19)27-2)13-24-25-17-6-4-15(5-7-17)18(12-23)16(10-21)11-22/h3-9,13,25H,1-2H3/b24-13+ |
Clave InChI |
JCCHPSKPXIVTJY-ZMOGYAJESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


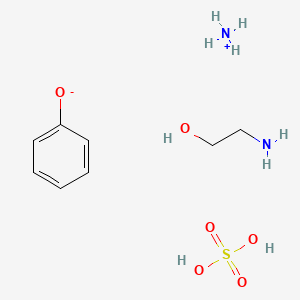
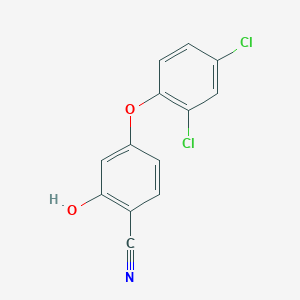
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
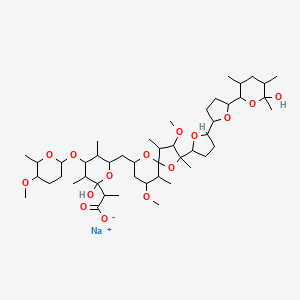
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)

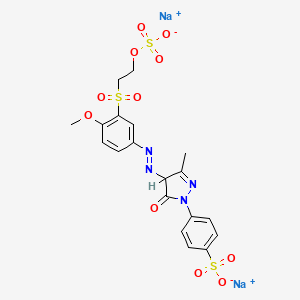
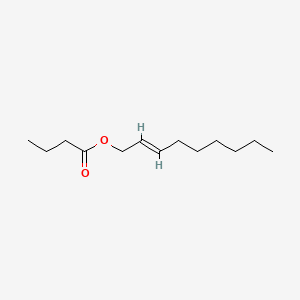
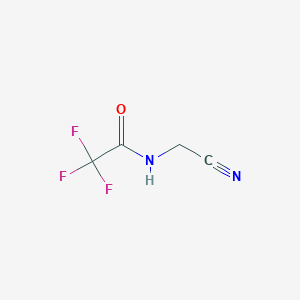
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
